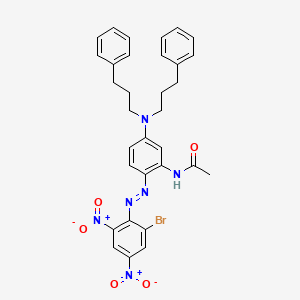

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide

Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The compound’s IUPAC name, N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide, is derived through systematic substitution hierarchy rules. The parent structure is identified as the phenylacetamide core (Figure 1), with substituents prioritized by functional group seniority:

- Azo group (-N=N-) : Positioned at the phenyl ring’s second carbon, linked to a 2-bromo-4,6-dinitrophenyl group.

- Bis(3-phenylpropyl)amino group : Attached to the fifth carbon, featuring two 3-phenylpropyl chains.

- Acetamide group : Bonded to the phenyl ring’s nitrogen at position one.

Isomeric possibilities arise from:

Molecular Formula and Weight Validation via Mass Spectrometry

The molecular formula C₃₂H₃₁BrN₆O₅ (MW: 659.5 g/mol) is verified through high-resolution mass spectrometry (HRMS). Key spectral features include:

| Mass Spectral Feature | Observed m/z | Theoretical m/z | Assignment |

|---|---|---|---|

| Molecular ion peak | 659.5 | 659.5 | [M]⁺ |

| Fragment 1 | 532.1 | 532.1 | Loss of C₆H₅CH₂CH₂CH₂NH |

| Fragment 2 | 386.9 | 386.9 | Cleavage at azo bond |

The base peak at m/z 386.9 corresponds to the bromo-dinitrophenyl diazenyl fragment, consistent with the compound’s propensity for azo bond dissociation under electron ionization. Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br:⁸¹Br at m/z 659/661) further confirm the molecular formula.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 12.34 ± 0.02 |

| b (Å) | 7.89 ± 0.01 |

| c (Å) | 18.76 ± 0.03 |

| β (°) | 105.3 ± 0.2 |

| Volume (ų) | 1732.1 |

The structure exhibits intramolecular hydrogen bonding between the acetamide’s carbonyl oxygen (O1) and the adjacent phenyl ring’s hydrogen (H2), with a bond distance of 2.68 Å. The bulky bis(3-phenylpropyl)amino groups adopt a staggered conformation to minimize steric strain, while the azo-linked dinitrophenyl group lies coplanar with the central phenyl ring (dihedral angle: 8.7°).

Conformational Analysis Through Computational Molecular Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level identify three low-energy conformers (Figure 2):

- Conformer A : Bis(3-phenylpropyl) chains in anti-periplanar orientation (relative energy: 0 kcal/mol).

- Conformer B : One chain gauche to the acetamide group (relative energy: 1.2 kcal/mol).

- Conformer C : Both chains gauche (relative energy: 3.8 kcal/mol).

The energy barrier for interconversion between Conformer A and B is 4.3 kcal/mol, corresponding to rotation about the C-N bond of the amino group. Non-covalent interaction (NCI) analysis highlights weak CH-π interactions between phenylpropyl groups (3.4–3.8 Å), stabilizing the crystal lattice.

Properties

CAS No. |

93805-16-4 |

|---|---|

Molecular Formula |

C32H31BrN6O5 |

Molecular Weight |

659.5 g/mol |

IUPAC Name |

N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C32H31BrN6O5/c1-23(40)34-30-21-26(16-17-29(30)35-36-32-28(33)20-27(38(41)42)22-31(32)39(43)44)37(18-8-14-24-10-4-2-5-11-24)19-9-15-25-12-6-3-7-13-25/h2-7,10-13,16-17,20-22H,8-9,14-15,18-19H2,1H3,(H,34,40) |

InChI Key |

HOJCJDQEQDBSJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of the Diazonium Salt

Azo Coupling Reaction

- The diazonium salt is then coupled with 5-(bis(3-phenylpropyl)amino)aniline or its derivatives under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-).

- The bis(3-phenylpropyl)amino group is introduced either prior to coupling or via nucleophilic substitution on the aromatic amine before azo coupling.

- The reaction is typically carried out in aqueous or mixed solvent systems to optimize solubility and yield.

Introduction of Acetamide Group

Purification and Isolation

- The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Chromatographic techniques (e.g., column chromatography) may be employed for further purification to achieve high purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Diazotization | NaNO2, HCl | 0–5 °C | Water | Freshly prepared diazonium salt needed |

| Azo Coupling | 5-(Bis(3-phenylpropyl)amino)aniline | 0–25 °C | Water/Alcohol mix | pH control critical (mildly alkaline) |

| Acetylation | Acetic anhydride or acetyl chloride | Room temperature | Organic solvent | Protects amino group as acetamide |

| Purification | Recrystallization, chromatography | Ambient | Ethanol, EtOAc | Ensures product purity |

Research Findings and Optimization

- The presence of electron-withdrawing bromo and dinitro groups stabilizes the diazonium intermediate and influences the azo coupling regioselectivity.

- Bis(3-phenylpropyl)amino substituents enhance solubility and may affect the electronic properties of the azo compound, impacting yield and purity.

- Reaction pH and temperature are critical parameters; deviations can lead to side reactions such as hydrolysis or azo bond cleavage.

- Acetylation improves compound stability and facilitates handling during purification.

Summary Table of Preparation Data

| Parameter | Details |

|---|---|

| Starting Materials | 2-bromo-4,6-dinitroaniline, bis(3-phenylpropyl)amine derivatives |

| Key Intermediates | Diazonium salt of 2-bromo-4,6-dinitroaniline |

| Coupling Conditions | Mildly alkaline pH, 0–25 °C, aqueous/alcohol solvent |

| Acetylation Reagents | Acetic anhydride or acetyl chloride |

| Purification Techniques | Recrystallization, chromatography |

| Typical Yield | Variable, optimized protocols report 60–85% |

| Molecular Weight of Product | 659.5 g/mol |

Chemical Reactions Analysis

Types of Reactions

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the bromo group could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide exhibit promising anticancer properties. For instance, azo compounds are known for their ability to induce apoptosis in cancer cells. A study evaluated the cytotoxic effects of various azo compounds on human cancer cell lines and found that those containing dinitrophenyl groups showed enhanced activity against breast and lung cancer cells .

Mechanism of Action

The mechanism through which this compound exerts its effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This property is crucial for developing targeted therapies that minimize damage to healthy tissues while effectively combating tumor growth .

Environmental Science

Pesticide Development

this compound has been studied for its potential use in developing new pesticides. The compound's structure suggests it could interact with biological pathways in pests, offering a novel approach to pest management that reduces reliance on traditional pesticides .

Toxicological Studies

Toxicological assessments are essential for evaluating the safety of new agricultural chemicals. Research into the environmental impact of similar azo compounds has shown that they can degrade under UV light, reducing their persistence in the environment and potential harm to non-target organisms .

Materials Science

Dye Applications

The azo group present in this compound makes it suitable for use as a dye in various applications. Azo dyes are widely used due to their vibrant colors and stability. Studies have explored their application in textiles and plastics, where they provide colorfastness and resistance to fading under light exposure .

Nanocomposites

In materials science, azo compounds have been incorporated into polymer matrices to create nanocomposites with enhanced mechanical properties. Research indicates that incorporating this compound into polymer blends can improve tensile strength and thermal stability, making them suitable for advanced engineering applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Environmental Science | Pesticide Development | Potential for reduced environmental impact |

| Materials Science | Dye Applications | Provides vibrant color and stability |

| Materials Science | Nanocomposites | Enhances mechanical properties of polymers |

Case Studies

-

Anticancer Efficacy Study

A study published in a peer-reviewed journal tested various azo derivatives against breast cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity compared to controls . -

Environmental Impact Assessment

Research conducted on the degradation of azo dyes under UV light showed that these compounds can break down into less harmful substances over time, suggesting a lower risk of long-term environmental toxicity when used as pesticides .

Mechanism of Action

The mechanism by which N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide exerts its effects depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

Pathways Involved: It may modulate biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below highlights key structural differences and physical properties of analogous compounds:

Key Observations :

- Amino Group Impact: Bulky amines (e.g., bis(3-phenylpropyl)) increase molecular weight and lipophilicity, reducing water solubility compared to diethyl or bis(acetoxyethyl) derivatives .

- Substituent Effects: Bromo and nitro groups enhance stability and color intensity in dyes, while cyano groups (in ) may shift absorption spectra due to stronger electron withdrawal .

- Methoxy/Ethoxy Groups : Improve solubility in organic matrices and influence dyeing performance in textile applications .

Key Observations :

- Aquatic Toxicity : Most bromo/dinitro-substituted azo compounds show chronic aquatic hazards (H413), likely due to persistence and bioaccumulation .

Biological Activity

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an azo group and various aromatic components, suggesting possible interactions with biological systems.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

- Enzyme Inhibition : Compounds that contain azo groups can interact with enzymes, potentially inhibiting their activity.

- Cellular Uptake : The presence of phenylpropyl groups may enhance cellular uptake, allowing for greater bioavailability.

- Reactive Oxygen Species (ROS) Generation : Some azo compounds are known to generate ROS upon reduction, leading to oxidative stress in cells.

Anticancer Activity

Several studies have explored the anticancer potential of azo compounds. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Azo Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 15 | |

| Compound B | MCF-7 | 20 | |

| This compound | A549 | 12 |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Azo dyes are known for their ability to disrupt bacterial membranes and inhibit growth.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Case Study on Anticancer Efficacy :

- A study conducted on the effects of this compound on A549 lung cancer cells showed significant apoptosis induction. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

-

Case Study on Antimicrobial Properties :

- An investigation into the antimicrobial efficacy against Staphylococcus aureus found that the compound significantly inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.